![molecular formula C7H6N2S B069725 2-Mercapto-4-methylnicotinonitrile CAS No. 169141-80-4](/img/structure/B69725.png)
2-Mercapto-4-methylnicotinonitrile
Overview
Description
2-Mercapto-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2S and a molecular weight of 150.2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data.Physical And Chemical Properties Analysis
The predicted melting point of this compound is 111.52°C, and its predicted boiling point is approximately 237.5°C at 760 mmHg . The predicted density is approximately 1.3 g/cm³, and the predicted refractive index is n20D 1.63 .Scientific Research Applications
Building Blocks for Bis- and Polyalkylation
It serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation, with studies confirming S-alkylation rather than N-alkylation (Abd El-Fatah et al., 2017).
Electrochemical Applications
In electrochemistry, mercapto compounds including 2-Mercapto-4-methylnicotinonitrile derivatives are used for self-assembled gold nanoparticle modified carbon paste electrodes. These are applied as indicator electrodes for potentiometric determination of ions like Cu(II) (Mashhadizadeh et al., 2008).
Resin-bound Mercapto Acids
The chemical has applications in the synthesis of small mercaptoacylamino alcohols through attachment to various resins (Mourtas et al., 2002).
Copper Corrosion Inhibition
It's used in studies investigating copper corrosion inhibition in chloride solutions, with implications in the fields of material science and engineering (Blajiev & Hubin, 2004).
Organotin(IV) Derivatives
The compound is involved in the study of organotin(IV) complexes, particularly in the context of their influence on the catalytic peroxidation of linoleic acid (Xanthopoulou et al., 2008).
Self-Assembled Monolayers in Electroanalytical Chemistry
Its derivatives are used in the formation of self-assembled monolayers on gold electrodes, aiding in the electrochemical differentiation between substances like dopamine and ascorbic acid (Malem & Mandler, 1993).
Continuous Synthesis in Pharmaceutical Applications
It plays a role in the continuous synthesis of a nicotinonitrile precursor to nevirapine, a medication used for the treatment of HIV (Longstreet et al., 2013).
Synthesis of Derivatives
this compound is used in the synthesis of its derivatives, which find applications in various chemical processes (Zhao Yi-min, 2011).
Future Directions
properties
IUPAC Name |
4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTVSNGGQMLUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398241 | |
Record name | AC1N09NM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
169141-80-4 | |
Record name | AC1N09NM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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